molecular formula C28H60O4P2S4Zn B012277 zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane CAS No. 68649-42-3

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B012277
CAS No.: 68649-42-3
M. Wt: 716.4 g/mol
InChI Key: ZKAQFYDDTYGBBV-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tea tree oil is primarily obtained through the steam distillation of the leaves and terminal branches of Melaleuca alternifolia . The process involves the following steps:

    Harvesting: Fresh leaves and terminal branches are harvested.

    Steam Distillation: The plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.

    Condensation: The vaporized compounds are then condensed back into liquid form, separating the essential oil from the water.

Industrial Production Methods

In industrial settings, large-scale steam distillation units are used to extract tea tree oil. The process is similar to the small-scale method but involves larger quantities of plant material and more sophisticated equipment to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tea tree oil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen in the air is the primary oxidizing agent.

    Reduction: Reducing agents like hydrogen gas can be used under controlled conditions.

    Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products Formed

Mechanism of Action

Properties

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874014
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874014
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Molecular Weight

716.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline]
Record name Oils, tea-tree
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Zinc dialkyldithiophosphates
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Solubility

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol
Record name Tea tree oil
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Density

0.8950-0.9050 at 15/15 °C
Record name Tea tree oil
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.
Record name Tea tree oil
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8193
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow, clear, mobile liquid

CAS No.

68649-42-3, 68647-73-4, 82322-26-7
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Melaleuca Alternifolia (Tea Tree) Leaf Oil
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Record name Tea tree oil
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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